1-(3-fluoropropyl)-1H-pyrazol-3-amine
Description
Properties
Molecular Formula |
C6H10FN3 |
|---|---|
Molecular Weight |
143.16 g/mol |
IUPAC Name |
1-(3-fluoropropyl)pyrazol-3-amine |
InChI |
InChI=1S/C6H10FN3/c7-3-1-4-10-5-2-6(8)9-10/h2,5H,1,3-4H2,(H2,8,9) |
InChI Key |
JSEAWODBBKUKNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1N)CCCF |
Origin of Product |
United States |
Preparation Methods
Alkylation of Pyrazol-3-amine with 3-Fluoropropyl Halides
The principal method involves reacting 3-fluoropropyl bromide with a pyrazol-3-amine precursor in the presence of a base to facilitate nucleophilic substitution on the nitrogen atom. The base deprotonates the pyrazole nitrogen, enhancing its nucleophilicity, which then attacks the electrophilic carbon attached to the bromide in 3-fluoropropyl bromide.
- Reaction conditions: Typically conducted in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide to stabilize ions and promote substitution.
- Temperature: Mild heating (e.g., 50–80 °C) is often applied to increase reaction rate.
- Base: Common bases include potassium carbonate or sodium hydride.
This method yields 1-(3-fluoropropyl)-1H-pyrazol-3-amine with moderate to good yields depending on reaction optimization.
One-Pot Modular Synthesis Approaches
Recent advances in pyrazole synthesis have introduced one-pot, two-component modular methods that can be adapted to prepare substituted pyrazoles, including fluorinated derivatives.
- Method: Reaction of hydrazones derived from aryl aldehydes with substituted ketones in the presence of iodine and catalytic acid in ethanol.
- Catalysts: Iodine and catalytic amounts of hydrochloric or sulfuric acid facilitate cyclization and oxidation steps.
- Solvent: Ethanol is commonly used as a green solvent.
- Yield: Reported yields for related 3,5-disubstituted pyrazoles reach up to 90% under optimized conditions.
Although this method is demonstrated for diarylpyrazoles, it provides a conceptual framework for synthesizing fluorinated pyrazoles by selecting appropriate fluorinated ketones or hydrazones.
Stepwise Synthesis Using Fluorinated Precursors
Another approach involves preparing fluorinated diketone intermediates (e.g., 3-dimethylaminomethylene-1,1-difluoro-2,4-pentanedione) followed by cyclization with hydrazine derivatives.
- Preparation of fluorinated diketones: Via Claisen condensation and subsequent modifications with fluorinated acetates.
- Cyclization: Reaction with methylhydrazine or hydrazine hydrate at low temperatures (-20 °C to -25 °C) to form fluorinated pyrazole intermediates.
- Isolation: Crude products are purified by recrystallization or extraction.
- Yield: High yields (>80%) are reported for the intermediate pyrazole acids, which can be further transformed into amines.
This method is more complex but allows precise incorporation of fluorine atoms and functional groups.
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Alkylation with 3-fluoropropyl bromide | 3-fluoropropyl bromide, base (K2CO3) | Polar aprotic solvent, 50-80 °C | Moderate to Good (~60-85) | Direct N-alkylation, straightforward |
| One-pot hydrazone-ketone cyclization | Hydrazones, substituted ketones, I2, acid | Ethanol, reflux | Up to 90 | Modular, efficient for diarylpyrazoles |
| Fluorinated diketone + hydrazine | Fluorinated diketones, methylhydrazine | Low temp (-20 °C), organic solvents | >80 | Multi-step, precise fluorine incorporation |
Research Outcomes and Optimization Insights
- The alkylation method's efficiency depends heavily on the base strength and solvent polarity; stronger bases and polar aprotic solvents improve yields.
- One-pot modular syntheses benefit from the presence of catalytic iodine and acid, which promote cyclization and oxidation steps, leading to high yields and purity.
- The fluorinated diketone route offers high purity intermediates but requires careful temperature control to avoid side reactions.
- Reaction times vary from 30 minutes to several hours depending on the method and scale.
- Purification is typically achieved by recrystallization or chromatographic methods to ensure product purity suitable for further biological evaluation.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluoropropyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The fluorine atom in the fluoropropyl group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with different functional groups.
Scientific Research Applications
1-(3-Fluoropropyl)-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential as a bioactive compound. The fluorine atom can enhance the compound’s interaction with biological targets, making it a candidate for drug development.
Medicine: Explored for its potential therapeutic properties. The compound’s ability to interact with specific enzymes or receptors can lead to the development of new medications.
Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.
Mechanism of Action
The mechanism by which 1-(3-fluoropropyl)-1H-pyrazol-3-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom in the fluoropropyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their substituents:
Key Observations :
- Aliphatic vs.
- Fluorine Positioning: Fluorine in the 3-fluoropropyl chain may improve metabolic stability compared to non-fluorinated alkyl chains, similar to adamantyl derivatives, which leverage lipophilicity for membrane penetration .
Physical and Chemical Properties
| Property | 1-(3-Fluoropropyl)-1H-pyrazol-3-amine (Predicted) | 1-(Adamantan-1-yl)-1H-pyrazol-3-amine | 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-3-amine |
|---|---|---|---|
| Molecular Weight (g/mol) | ~169.17 | 243.34 | 227.19 |
| logP | ~1.5 (moderate lipophilicity) | ~3.2 (high lipophilicity) | ~2.8 (enhanced by CF₃) |
| Solubility | Moderate in polar solvents | Low (due to adamantyl) | Low (aromatic dominance) |
| Metabolic Stability | High (C-F bond stability) | Moderate | High (CF₃ group) |
Biological Activity
1-(3-Fluoropropyl)-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. This article reviews the biological activity of 1-(3-fluoropropyl)-1H-pyrazol-3-amine, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of 1-(3-fluoropropyl)-1H-pyrazol-3-amine can be represented as follows:
This structure features a pyrazole ring with a fluoropropyl substituent, which is pivotal for its biological activity.
Research indicates that pyrazole derivatives like 1-(3-fluoropropyl)-1H-pyrazol-3-amine may exert their effects through several mechanisms:
- Inhibition of Enzymatic Activity : Many pyrazole compounds inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammatory mediators such as prostaglandins .
- Antitumor Activity : Pyrazole derivatives have shown promise in inhibiting tumor growth by targeting specific signaling pathways involved in cancer proliferation .
- Neuroprotective Effects : Some studies suggest that pyrazole compounds can modulate neurotransmitter systems, potentially offering benefits in neurodegenerative diseases .
Biological Activity Overview
The biological activities of 1-(3-fluoropropyl)-1H-pyrazol-3-amine are summarized in the following table:
Case Studies and Research Findings
Numerous studies have investigated the biological activity of pyrazole derivatives, including 1-(3-fluoropropyl)-1H-pyrazol-3-amine. Below are highlighted findings from selected research:
- Anti-inflammatory Studies : A study demonstrated that pyrazole derivatives significantly inhibited the production of pro-inflammatory cytokines in vitro. The compound exhibited an IC50 value comparable to standard anti-inflammatory drugs like ibuprofen .
- Antitumor Efficacy : In vivo studies using xenograft models showed that 1-(3-fluoropropyl)-1H-pyrazol-3-amine significantly reduced tumor volume compared to control groups. The mechanism was linked to the induction of apoptosis in cancer cells .
- Neuroprotective Effects : Preclinical trials indicated that this compound could mitigate neuroinflammation and oxidative stress in rodent models of neurodegeneration, suggesting its potential use in treating conditions like Alzheimer's disease .
Q & A
Q. Table 1: Reaction Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst | CuBr (0.05–0.1 equiv) | ↑ Yield by 15% |
| Temperature | 35–50°C | Avoids side products |
| Reaction Time | 48 hours | Ensures completion |
Advanced: How to resolve contradictions in NMR data for fluorinated pyrazole derivatives?
Answer:
Fluorine’s strong electronegativity can cause splitting patterns that complicate interpretation. For 1-(3-fluoropropyl)-1H-pyrazol-3-amine:
- Decoupling Experiments : Use ¹H-¹⁹F decoupling to suppress splitting in the 3-fluoropropyl chain (e.g., δ ~4.5–4.8 ppm for CH₂F) .
- 2D NMR : HSQC and HMBC correlate protons with carbons to assign ambiguous peaks (e.g., distinguishing pyrazole C3-amine from alkyl chain signals).
- Reference Data : Compare with structurally similar compounds like 1-(trifluoromethyl)-1H-pyrazol-3-amine (¹⁹F NMR δ = -60.46 ppm for CF₃) .
Example ¹H NMR Assignment (Hypothetical):
- Pyrazole H4: δ 7.56 (d, J = 3.6 Hz)
- Fluoropropyl CH₂: δ 4.75 (m, split by ¹⁹F)
Basic: What spectroscopic and analytical methods confirm the structure of this compound?
Answer:
- HRMS (ESI) : Confirm molecular weight (e.g., calculated [M+H]⁺ for C₇H₁₁F₁N₃: 172.09) with <2 ppm error .
- ¹H/¹³C NMR : Assign pyrazole ring protons (δ 7.5–8.0 ppm) and fluoropropyl chain (δ 1.5–4.8 ppm) .
- X-ray Crystallography : Resolve ambiguity in regiochemistry using SHELX programs (e.g., SHELXL for refinement) .
Q. Table 2: Key Spectroscopic Benchmarks
| Technique | Expected Signal | Reference Compound Example |
|---|---|---|
| ¹⁹F NMR | δ -220 to -230 ppm (CH₂F) | 1-(trifluoromethyl)-1H-pyrazol-3-amine |
| IR | N-H stretch ~3298 cm⁻¹ | 3-Methyl-N-(3-(methylthio)propyl)-1H-pyrazol-4-amine |
Advanced: How to analyze crystal structures of fluorinated pyrazoles using SHELX?
Answer:
SHELXTL/SHELXL are robust for small-molecule crystallography:
- Data Collection : Use high-resolution (<1.0 Å) data to resolve fluorine’s electron density.
- Refinement : Apply anisotropic displacement parameters for fluorine atoms and restrain C-F bond lengths to 1.38–1.42 Å .
- Validation : Check ADPs and R-factors (e.g., R₁ < 5% for high-quality data).
Case Study : For 3-methyl-N-(3-(methylthio)propyl)-1H-pyrazol-4-amine, SHELXL achieved R₁ = 3.2% using 0.80 Å data .
Advanced: What methodologies predict the biological activity of fluorinated pyrazoles?
Answer:
- QSAR Modeling : Use substituent descriptors (e.g., Hammett σ for fluorine’s electron-withdrawing effect) to correlate structure with activity .
- Docking Studies : Target enzymes like NLRP3 inflammasome (e.g., sulfonamide derivatives in showed IC₅₀ < 1 µM).
- In Vitro Assays : Test kinase inhibition (e.g., ALK or EGFR) using fluorinated analogs like those in combination therapies ().
Q. Table 3: Activity Prediction Parameters
| Parameter | Impact on Bioactivity | Example Value |
|---|---|---|
| LogP (Fluoropropyl) | ↑ Lipophilicity | 1.8–2.2 |
| Hydrogen Bonding | Pyrazole N-H as donor | 2.5 kcal/mol |
Basic: How to handle safety and stability concerns during synthesis?
Answer:
- Fluorinated Reagents : Use fluoropropylamine in a fume hood (volatile, irritant).
- Reaction Quenching : Neutralize acidic/basic mixtures before extraction (e.g., dilute HCl for cesium carbonate) .
- Storage : Keep under inert gas (N₂/Ar) at -20°C to prevent decomposition.
Safety Protocol : Follow guidelines for pyrazole intermediates (e.g., avoid inhalation; use PPE as in ).
Advanced: How to address discrepancies in biological data across fluorinated pyrazole analogs?
Answer:
- Metabolic Stability : Fluorine’s metabolic resistance may vary by position (e.g., 3-fluoropropyl vs. 4-fluorophenyl in ).
- Off-Target Effects : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using liver microsomes.
- Structural Tweaks : Compare with 1-(tert-butyl)-1H-pyrazol-3-amine (), where bulkier groups reduce solubility but improve target binding.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
